molecular formula C10H18FNO2 B1485593 (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine CAS No. 2165551-51-7

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine

Cat. No.: B1485593
CAS No.: 2165551-51-7
M. Wt: 203.25 g/mol
InChI Key: NHHKGDVWKGBEBR-NXEZZACHSA-N
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Description

(3R,4S)-4-Fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine is a fluorinated oxolane derivative with a stereospecific (3R,4S) configuration. The compound features a tetrahydropyran (oxane) ring substituted at the 4-position of the oxolane core, introducing a fluorine atom and an N-[(oxan-4-yl)methyl] group.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(oxan-4-ylmethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c11-9-6-14-7-10(9)12-5-8-1-3-13-4-2-8/h8-10,12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKGDVWKGBEBR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and fluorinated amines.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the reaction.

    Steps: The process involves the nucleophilic substitution of the oxirane ring with the fluorinated amine, followed by purification steps like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of corresponding oxides or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to analogs with modifications in the oxolane core, fluorine substitution, and N-alkyl/aryl groups. Key examples include:

Compound Name Substituent (R Group) Molecular Formula (Inferred) Molecular Weight (g/mol) Key Features
(3R,4S)-4-Fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine Oxan-4-ylmethyl C₁₀H₁₇FNO₂ ~210.24 Stereospecific fluorination; oxane ring enhances solubility and rigidity
(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine Heptyl C₁₂H₂₂FNO 216.63 Linear alkyl chain increases lipophilicity; reduced hydrogen-bonding potential
(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine 3-Ethoxypropyl C₁₀H₂₀FNO₂ 213.27 Ether linkage improves metabolic stability; moderate polarity
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride 4-Bromo-1H-pyrazol-1-yl C₈H₁₁BrClN₃O 268.76 Bromopyrazole introduces π-π interactions; hydrochloride salt enhances solubility
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine 4-Chloro-2-methylphenyl C₁₂H₁₆ClNO 225.72 Aromatic substituent increases rigidity; halogen enhances binding affinity

Physicochemical Properties

  • Lipophilicity : The heptyl-substituted analog exhibits higher logP values compared to the oxan-4-ylmethyl derivative due to its long alkyl chain. The oxane ring in the target compound balances lipophilicity with solubility.
  • Solubility : Hydrochloride salts (e.g., ) show improved aqueous solubility, whereas the ethoxypropyl variant leverages ether oxygen atoms for moderate polar interactions.
  • Stereochemistry : The (3R,4S) configuration in the target compound contrasts with racemic mixtures in analogs like , which may alter receptor binding selectivity.

Functional Group Impact

  • Oxane Ring : Unique to the target compound, this group provides conformational rigidity and hydrogen-bonding sites, distinguishing it from analogs with flexible alkyl chains (e.g., ).
  • Heterocyclic Substituents : Pyrazole and triazole derivatives (e.g., ) introduce aromaticity and hydrogen-bonding capacity, which are absent in the target compound.

Research Implications

  • Drug Design : The oxan-4-ylmethyl group in the target compound offers a balance between solubility and target engagement, making it preferable over highly lipophilic (heptyl) or rigid (aryl) analogs in CNS drug development.
  • Structure-Activity Relationships (SAR): Substituent variations highlight the importance of hydrogen-bond donors/acceptors (oxane vs. pyrazole) and stereochemistry in modulating biological activity.

Biological Activity

(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine (CAS No. 2165551-51-7) is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom and an oxan-4-yl group. Its stereochemistry is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to:

  • Cell Proliferation : The compound may influence pathways that regulate cell growth and division.
  • Apoptosis : It could play a role in promoting or inhibiting programmed cell death.
  • Immune Response : Potential interactions with immune system components may enhance or suppress immune responses.

Biological Activity Data

Recent research has highlighted several biological activities associated with this compound:

Biological Activity Effect Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of specific enzyme activities

Case Studies

  • Antiviral Activity : A study demonstrated that this compound exhibited significant antiviral properties against certain viral strains, suggesting its potential as a therapeutic agent in viral infections.
  • Anticancer Properties : In vitro experiments indicated that this compound induced apoptosis in various cancer cell lines, highlighting its potential in cancer therapy. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structure Biological Activity
4-(Trifluoromethyl)benzoic acidSimilar fluorine substitutionModerate enzyme inhibition
Ammonium derivativesDifferent functional groupsVarying anticancer effects

The presence of the oxan group and specific stereochemistry in this compound enhances its reactivity and biological activity compared to these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine
Reactant of Route 2
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(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.